Cas no 2089671-33-8 ((S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID)
(S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID
- CID 145708894
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- Inchi: 1S/C15H17NO8/c17-11-3-1-9(2-4-11)5-6-24-13(20)8-10(7-12(18)19)16-14(21)15(22)23/h1-4,10,17H,5-8H2,(H,16,21)(H,18,19)(H,22,23)/t10-/m0/s1
- InChI Key: GCHKZPQDBHSGGD-JTQLQIEISA-N
- SMILES: O(CCC1C=CC(=CC=1)O)C(C[C@H](CC(=O)O)NC(C(=O)O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 470
- XLogP3: 0.5
- Topological Polar Surface Area: 150
(S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0133-10g |
(S)-3-(carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid |
2089671-33-8 | 95% | 10g |
$1850 | 2023-09-07 |
(S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID
Recent Advances in the Study of (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID (CAS: 2089671-33-8)
In recent years, the compound (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID (CAS: 2089671-33-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its biological activity, pharmacokinetics, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
The primary focus of recent studies has been on the synthesis and optimization of (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, leveraging advanced techniques such as asymmetric catalysis and green chemistry principles. These efforts have not only enhanced the scalability of production but also reduced the environmental impact of the synthesis process. Furthermore, the stereochemical purity of the (S)-enantiomer has been confirmed to be critical for its biological activity, underscoring the importance of precise synthetic control.
In terms of biological activity, (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID has demonstrated promising results in preclinical models. Studies have revealed its potential as a modulator of key enzymatic pathways involved in inflammation and oxidative stress. Specifically, the compound has shown inhibitory effects on pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting its utility in treating conditions such as chronic inflammatory diseases and neurodegenerative disorders. Mechanistic studies have further elucidated its interaction with target proteins, providing a foundation for structure-activity relationship (SAR) analyses.
Pharmacokinetic evaluations of (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID have also been conducted to assess its bioavailability, metabolism, and excretion profiles. Results indicate that the compound exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and minimal off-target effects. However, challenges remain in optimizing its metabolic stability and half-life, which are currently the focus of ongoing research. Advanced formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, are being explored to address these limitations.
The therapeutic potential of (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID extends beyond its anti-inflammatory properties. Recent investigations have highlighted its role in modulating cellular signaling pathways associated with cancer progression. In vitro and in vivo studies have demonstrated its ability to induce apoptosis in certain cancer cell lines while sparing normal cells, suggesting a selective mechanism of action. These findings have spurred interest in developing the compound as a candidate for targeted cancer therapy, either as a standalone agent or in combination with existing chemotherapeutic drugs.
In conclusion, (S)-3-(CARBOXYFORMAMIDO)-5-(4-HYDROXYPHENETHOXY)-5-OXOPENTANOIC ACID (CAS: 2089671-33-8) represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with advances in synthetic and formulation technologies, position it as a compelling candidate for further development. Future studies are expected to delve deeper into its mechanistic underpinnings and explore its clinical applicability, paving the way for potential therapeutic breakthroughs.
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